2-Methyl-1,3-dithian-5-one
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Overview
Description
2-Methyl-1,3-dithian-5-one is an organic compound with the molecular formula C5H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its versatility in organic synthesis, particularly as a protective group for carbonyl compounds and as an acyl anion equivalent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-one can be synthesized through the reaction of acetaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates, and triflates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes.
Scientific Research Applications
2-Methyl-1,3-dithian-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-dithian-5-one involves its ability to act as an acyl anion equivalent. This allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring can stabilize negative charges, facilitating these reactions .
Molecular Targets and Pathways: The compound primarily targets carbonyl compounds, protecting them from unwanted reactions during multi-step syntheses. It can also interact with various nucleophiles and electrophiles, enabling the formation of complex molecular architectures .
Comparison with Similar Compounds
1,3-Dithiane: Similar in structure but lacks the methyl group at the 2-position.
1,4-Dithiane: Contains a different arrangement of sulfur atoms, leading to distinct reactivity.
2-Trimethylsilyl-1,3-dithiane: A derivative with a trimethylsilyl group, offering different protective properties.
Uniqueness: 2-Methyl-1,3-dithian-5-one is unique due to its methyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where steric and electronic effects are crucial .
Properties
CAS No. |
61367-45-1 |
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Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
2-methyl-1,3-dithian-5-one |
InChI |
InChI=1S/C5H8OS2/c1-4-7-2-5(6)3-8-4/h4H,2-3H2,1H3 |
InChI Key |
HDCJGQVGQGAJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1SCC(=O)CS1 |
Origin of Product |
United States |
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